Cas no 1226283-08-4 (5-methoxy-1-(4-methylbenzyl)-1H-indole-3-carbaldehyde)

5-Methoxy-1-(4-methylbenzyl)-1H-indole-3-carbaldehyde is a specialized indole derivative featuring a methoxy substituent at the 5-position and a 4-methylbenzyl group at the 1-position, with a reactive formyl group at the 3-position. This compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and functional materials. Its structural motifs make it suitable for further derivatization, enabling the construction of complex heterocyclic frameworks. The presence of the aldehyde group allows for versatile reactivity, including condensation and nucleophilic addition reactions. The compound is typically handled under controlled conditions due to its sensitivity. Its well-defined structure ensures reproducibility in synthetic applications.
5-methoxy-1-(4-methylbenzyl)-1H-indole-3-carbaldehyde structure
1226283-08-4 structure
Product name:5-methoxy-1-(4-methylbenzyl)-1H-indole-3-carbaldehyde
CAS No:1226283-08-4
MF:C18H17NO2
Molecular Weight:279.333084821701
CID:5095248

5-methoxy-1-(4-methylbenzyl)-1H-indole-3-carbaldehyde 化学的及び物理的性質

名前と識別子

    • 1H-Indole-3-carboxaldehyde, 5-methoxy-1-[(4-methylphenyl)methyl]-
    • 5-methoxy-1-(4-methylbenzyl)-1H-indole-3-carbaldehyde
    • インチ: 1S/C18H17NO2/c1-13-3-5-14(6-4-13)10-19-11-15(12-20)17-9-16(21-2)7-8-18(17)19/h3-9,11-12H,10H2,1-2H3
    • InChIKey: VQMIYQMGNVIHJS-UHFFFAOYSA-N
    • SMILES: N1(CC2=CC=C(C)C=C2)C2=C(C=C(OC)C=C2)C(C=O)=C1

5-methoxy-1-(4-methylbenzyl)-1H-indole-3-carbaldehyde Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Key Organics Ltd
LS-12288-1G
5-methoxy-1-[(4-methylphenyl)methyl]-1H-indole-3-carbaldehyde
1226283-08-4 >95%
1g
£264.00 2023-09-08
Key Organics Ltd
LS-12288-5G
5-methoxy-1-[(4-methylphenyl)methyl]-1H-indole-3-carbaldehyde
1226283-08-4 >95%
5g
£555.00 2023-09-08
Key Organics Ltd
LS-12288-10G
5-methoxy-1-[(4-methylphenyl)methyl]-1H-indole-3-carbaldehyde
1226283-08-4 >95%
10g
£846.00 2023-09-08

5-methoxy-1-(4-methylbenzyl)-1H-indole-3-carbaldehyde 関連文献

5-methoxy-1-(4-methylbenzyl)-1H-indole-3-carbaldehydeに関する追加情報

Research Brief on 5-Methoxy-1-(4-methylbenzyl)-1H-indole-3-carbaldehyde (CAS: 1226283-08-4): Recent Advances and Applications

The compound 5-methoxy-1-(4-methylbenzyl)-1H-indole-3-carbaldehyde (CAS: 1226283-08-4) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its versatile pharmacological properties and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and emerging roles in drug discovery.

Recent studies have highlighted the structural uniqueness of 5-methoxy-1-(4-methylbenzyl)-1H-indole-3-carbaldehyde, which features an indole core substituted with a methoxy group at the 5-position and a 4-methylbenzyl moiety at the 1-position. This scaffold has been identified as a promising building block for the development of novel small-molecule inhibitors targeting key enzymes and receptors involved in inflammatory and oncogenic pathways. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a selective modulator of the serotonin receptor subtype 5-HT2A, suggesting potential applications in neuropsychiatric disorders.

In addition to its receptor-binding properties, 5-methoxy-1-(4-methylbenzyl)-1H-indole-3-carbaldehyde has been explored as a precursor in the synthesis of more complex heterocyclic compounds. A recent Organic & Biomolecular Chemistry report (2024) detailed its use in a multi-step cascade reaction to generate indole-fused pyrazoles, which exhibited potent anti-proliferative activity against cancer cell lines. The compound's aldehyde functionality was critical for facilitating Schiff base formation, enabling the construction of diverse pharmacophores.

From a mechanistic perspective, computational docking studies have elucidated the interactions between 5-methoxy-1-(4-methylbenzyl)-1H-indole-3-carbaldehyde and biological targets. Molecular dynamics simulations revealed that the 4-methylbenzyl group enhances hydrophobic interactions with protein binding pockets, while the methoxy group contributes to optimal binding affinity. These insights are driving rational drug design efforts, particularly in the development of kinase inhibitors for oncology applications.

Ongoing research is also investigating the compound's metabolic stability and toxicity profile. Preliminary in vitro ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) data indicate favorable pharmacokinetic properties, with moderate hepatic clearance and low CYP450 inhibition. However, further in vivo studies are warranted to fully assess its therapeutic potential and safety margins.

In conclusion, 5-methoxy-1-(4-methylbenzyl)-1H-indole-3-carbaldehyde represents a chemically tractable and biologically relevant scaffold with broad applicability in medicinal chemistry. Its dual role as a pharmacophore and synthetic intermediate positions it as a valuable tool for future drug discovery campaigns. Continued exploration of its structure-activity relationships and target engagement mechanisms will likely yield novel therapeutic candidates in the coming years.

おすすめ記事

推奨される供給者
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Hefei Zhongkesai High tech Materials Technology Co., Ltd